molecular formula C20H23Br2N3O2 B1195980 2-[[4-[Bis-(2-bromopropyl)amino]-2-tolyl]azo]benzoic acid CAS No. 39669-49-3

2-[[4-[Bis-(2-bromopropyl)amino]-2-tolyl]azo]benzoic acid

Katalognummer: B1195980
CAS-Nummer: 39669-49-3
Molekulargewicht: 497.2 g/mol
InChI-Schlüssel: IUBPTOPNFAZJQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[[4-[Bis-(2-bromopropyl)amino]-2-tolyl]azo]benzoic acid is a complex organic compound with the molecular formula C20H23Br2N3O2 and a molecular weight of 497.22352 . This compound is characterized by its azo group (-N=N-) and the presence of bromine atoms, which contribute to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 2-[[4-[Bis-(2-bromopropyl)amino]-2-tolyl]azo]benzoic acid involves multiple steps. One common synthetic route includes the reaction of 2-toluidine with 2-bromopropylamine to form an intermediate, which is then diazotized and coupled with benzoic acid. The reaction conditions typically involve the use of acidic or basic catalysts to facilitate the formation of the azo bond.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity. These methods often involve continuous flow reactors and advanced purification techniques to ensure high-quality product output.

Analyse Chemischer Reaktionen

2-[[4-[Bis-(2-bromopropyl)amino]-2-tolyl]azo]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-[[4-[Bis-(2-bromopropyl)amino]-2-tolyl]azo]benzoic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the production of dyes and pigments due to its vibrant color properties.

Wirkmechanismus

The mechanism of action of 2-[[4-[Bis-(2-bromopropyl)amino]-2-tolyl]azo]benzoic acid involves its interaction with molecular targets such as enzymes and proteins. The azo group can undergo reduction to form amines, which then interact with biological molecules. The bromine atoms also play a role in modulating the compound’s reactivity and binding affinity .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-[[4-[Bis-(2-bromopropyl)amino]-2-tolyl]azo]benzoic acid include:

    2-[[4-[Bis(2-chloropropyl)amino]-2-tolyl]azo]benzoic acid: Similar structure but with chlorine atoms instead of bromine.

    2-[[4-[Bis(2-iodopropyl)amino]-2-tolyl]azo]benzoic acid: Contains iodine atoms, which affect its reactivity and applications.

    2-[[4-[Bis(2-fluoropropyl)amino]-2-tolyl]azo]benzoic acid:

Eigenschaften

CAS-Nummer

39669-49-3

Molekularformel

C20H23Br2N3O2

Molekulargewicht

497.2 g/mol

IUPAC-Name

2-[[4-[bis(2-bromopropyl)amino]-2-methylphenyl]diazenyl]benzoic acid

InChI

InChI=1S/C20H23Br2N3O2/c1-13-10-16(25(11-14(2)21)12-15(3)22)8-9-18(13)23-24-19-7-5-4-6-17(19)20(26)27/h4-10,14-15H,11-12H2,1-3H3,(H,26,27)

InChI-Schlüssel

IUBPTOPNFAZJQA-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)N(CC(C)Br)CC(C)Br)N=NC2=CC=CC=C2C(=O)O

Kanonische SMILES

CC1=C(C=CC(=C1)N(CC(C)Br)CC(C)Br)N=NC2=CC=CC=C2C(=O)O

Key on ui other cas no.

39669-49-3

Synonyme

2-(4'-di(2''-bromopropyl)aminophenylazo)benzoic acid
CB 10252
CB-10-252
CB-10252
NSC 240419

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.